![molecular formula C15H15N3O3S2 B277143 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMOT and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMOT is not yet fully understood. However, it has been suggested that DMOT may act by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. DMOT has also been found to induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects
DMOT has been found to have several biochemical and physiological effects. In vitro studies have shown that DMOT inhibits the growth of cancer cells and induces apoptosis. DMOT has also been found to have anti-inflammatory effects by inhibiting the production of specific cytokines. In vivo studies have shown that DMOT may have potential as an anticancer agent, but further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMOT is its potential as an anticancer agent. DMOT has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. However, one of the limitations of DMOT is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of DMOT.
Direcciones Futuras
There are several future directions for DMOT research. One of the significant areas of investigation is the development of more efficient synthesis methods for DMOT. Another area of research is the investigation of the potential of DMOT as an anticancer agent in vivo. Further studies are also needed to determine the safety and efficacy of DMOT in humans. Additionally, DMOT may have potential applications in other fields, such as the development of anti-inflammatory agents.
Métodos De Síntesis
DMOT can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 4,5-dimethyl-2-mercaptooxazole in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed for several hours, and the product is obtained through filtration and recrystallization. Other methods of synthesis include the use of thionyl chloride and N-methylmorpholine.
Aplicaciones Científicas De Investigación
DMOT has been used in scientific research for its potential applications in various fields. One of the significant applications of DMOT is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. DMOT has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C15H15N3O3S2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-8-9(2)21-15(16-8)22-7-13(19)18-14-17-11-5-4-10(20-3)6-12(11)23-14/h4-6H,7H2,1-3H3,(H,17,18,19) |
Clave InChI |
XBKXNANZDXCHFM-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
SMILES canónico |
CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



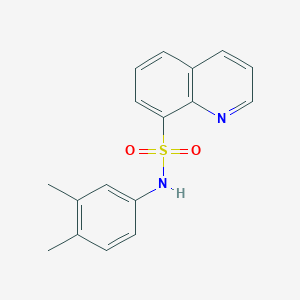
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)
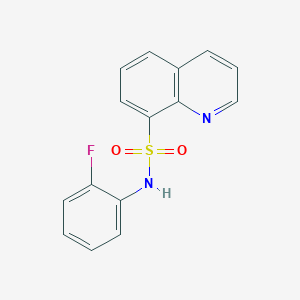
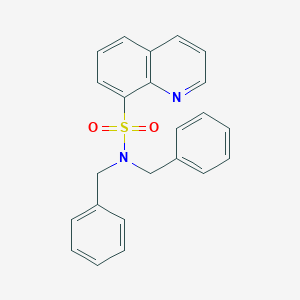
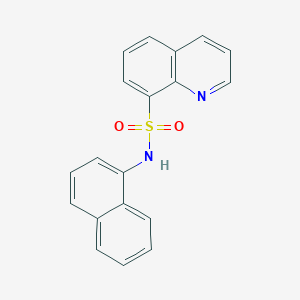
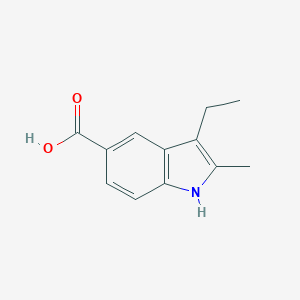
![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)